IGF-1R Kinase Inhibition: PQ 401 vs. OSI-906 in Autophosphorylation Assays
PQ 401 inhibits IGF-1R kinase autophosphorylation at concentrations below 100 nM, with a reported IC50 of less than 1 μM in cell-free kinase assays . In a comparable cellular context, the well-characterized clinical candidate OSI-906 (linsitinib) exhibits an IC50 of 35 nM against IGF-1R autophosphorylation in 3T3-IGF-1R cells [1]. While PQ 401 demonstrates approximately 1-log lower potency, it represents a structurally distinct chemotype with a potentially differentiated selectivity window [2].
| Evidence Dimension | IGF-1R autophosphorylation inhibition |
|---|---|
| Target Compound Data | IC50 < 1 μM; effective concentration < 100 nM |
| Comparator Or Baseline | OSI-906 (linsitinib): IC50 = 35 nM in 3T3-IGF-1R cells |
| Quantified Difference | PQ 401 is approximately 10- to 30-fold less potent than OSI-906 |
| Conditions | Cell-free kinase assay (PQ 401) vs. cellular autophosphorylation assay (OSI-906) |
Why This Matters
This establishes a reference potency benchmark, enabling researchers to select PQ 401 for applications where a non-clinical chemotype with moderate potency is preferred for chemical biology or probe development.
- [1] Mulvihill MJ, et al. Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor. Future Med. Chem. 2009; 1(6): 1153-1171. View Source
- [2] ChEMBL Compound: CHEMBL3440090. Max Phase: Preclinical; distinct chemotype from clinical IGF-1R inhibitors. View Source
